Cdk4/6-IN-7

CDK4 inhibitor Kinase assay Enzymatic IC50

Cdk4/6-IN-7 (compound 7c) is a potent and orally active inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that belongs to a novel chemical class distinct from clinically approved CDK4/6 inhibitors. This compound is specifically developed for oncology research, with a primary focus on breast cancer models.

Molecular Formula C18H18ClN5O3
Molecular Weight 387.8 g/mol
Cat. No. B15140155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk4/6-IN-7
Molecular FormulaC18H18ClN5O3
Molecular Weight387.8 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)NNC(=O)C2=CC=CC=C2Cl)C(=O)NC3=CN=CC=C3
InChIInChI=1S/C18H18ClN5O3/c19-14-7-2-1-6-13(14)16(25)22-23-18(27)24-10-4-8-15(24)17(26)21-12-5-3-9-20-11-12/h1-3,5-7,9,11,15H,4,8,10H2,(H,21,26)(H,22,25)(H,23,27)/t15-/m1/s1
InChIKeyGLUNJJBJCSFLOP-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk4/6-IN-7 Procurement Guide: A Novel Scaffold CDK4/6 Inhibitor for Breast Cancer Research


Cdk4/6-IN-7 (compound 7c) is a potent and orally active inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that belongs to a novel chemical class distinct from clinically approved CDK4/6 inhibitors [1]. This compound is specifically developed for oncology research, with a primary focus on breast cancer models. Its discovery was guided by fragment-based drug design and QSAR optimization, resulting in a unique N-(pyridin-3-yl) proline scaffold [1]. Preclinical characterization demonstrates strong enzymatic potency and significant in vivo anti-tumor efficacy, establishing it as a valuable tool compound for investigating CDK4/6 biology and therapeutic resistance [1].

Why Cdk4/6-IN-7 Cannot Be Replaced by Common CDK4/6 Inhibitors


Generic substitution among CDK4/6 inhibitors is not valid due to fundamental differences in chemical scaffolds and target binding modes. The clinically predominant inhibitors, such as palbociclib and ribociclib, share a common N-(pyridin-2-yl) pyrimidin-2-amine core that is associated with a specific side-effect profile and therapeutic limitations in certain cancers [1]. Cdk4/6-IN-7 was developed using a fragment-based approach that resulted in a novel N-(pyridin-3-yl) proline backbone, which engages the CDK4 active site through a different binding conformation, particularly mediated by an Ile12 interaction [1]. This structural divergence invalidates one-to-one substitution based solely on nominal target overlap, as differences in off-target kinase engagement, cellular potency, and in vivo pharmacokinetics are anticipated. The quantitative evidence below demonstrates where Cdk4/6-IN-7 exhibits measurable differentiation from its closest intra-class analog, compound 7p, and by class-level inference from the standard-of-care agents [1].

Quantitative Differentiation Guide for Cdk4/6-IN-7 vs. Closest Analogs


CDK4 Enzymatic Potency Advantage vs. Intra-Class Analog CDK4/6-IN-8 (Compound 7p)

Cdk4/6-IN-7 demonstrates a 3.2-fold improvement in CDK4 enzymatic inhibition compared to its closest structural analog, CDK4/6-IN-8 (compound 7p), when tested in the same in vitro kinase assay [1]. This difference is substantial enough to impact target engagement at lower concentrations, reducing the risk of off-target effects at efficacious doses [1].

CDK4 inhibitor Kinase assay Enzymatic IC50

Balanced CDK6 Potency Profile vs. Analog CDK4/6-IN-8 (Compound 7p)

While the CDK6 IC50 of Cdk4/6-IN-7 is 4.09 nM, the comparator compound 7p shows a slightly more potent CDK6 IC50 of 3.97 nM [1]. This results in a nearly identical CDK6 potency between the two compounds (ratio of 1.03). This balanced profile means that Cdk4/6-IN-7 sacrifices negligible CDK6 activity for its CDK4 gain, providing a superior overall CDK4/CDK6 inhibition ratio compared to the analog [1].

CDK6 inhibitor Kinase selectivity Enzymatic IC50

In Vivo Anti-Tumor Efficacy in MCF-7 Xenograft Model vs. Vehicle Control

Oral administration of Cdk4/6-IN-7 at 50 mg/kg once daily for 7 days resulted in a 57.68% tumor growth inhibition rate in an MCF-7 breast cancer xenograft model in female nude mice [1]. This in vivo efficacy confirms that the enzymatic potency translates into significant pharmacodynamic effect, a key differentiator from compounds that lack demonstrated in vivo activity [1]. The compound was also noted to be well-tolerated at this efficacious dose [1].

Breast cancer Xenograft model Tumor growth inhibition

Novel Chemical Scaffold Offers Distinct Binding Mode Compared to Palbociclib/Ribociclib

Cdk4/6-IN-7 is built on an N-(pyridin-3-yl) proline scaffold, which is structurally and mechanistically distinct from the N-(pyridin-2-yl) pyrimidin-2-amine core shared by palbociclib and ribociclib [1]. The discovery paper highlights that compounds from this series, including Cdk4/6-IN-7, adopt a different CDK4 binding conformation involving a key Ile12 interaction, which is not engaged by the conventional pyridinyl-pyrimidine-amine inhibitors [1]. This scaffold divergence is a class-level differentiator that can potentially overcome resistance mechanisms or side effects associated with the common scaffold [1].

Drug design Scaffold novelty Binding conformation

Recommended Procurement and Application Scenarios for Cdk4/6-IN-7


Investigating CDK4-Dependent Breast Cancer Subtypes

Based on its 3.2-fold selective boost for CDK4 over the analog 7p [1], Cdk4/6-IN-7 is the preferred tool compound for mechanistic studies in breast cancer cell lines where CDK4 amplification or dependency is the primary oncogenic driver. The enhanced CDK4 potency allows for a clearer dissection of CDK4-specific signaling pathways without confounding CDK6-compensatory effects at standard concentrations.

In Vivo Preclinical Efficacy Studies in Xenograft Models

For laboratories planning to transition from in vitro to in vivo studies, Cdk4/6-IN-7 is a validated candidate with established oral bioavailability and a 57.68% tumor growth inhibition benchmark in the MCF-7 xenograft model [1]. This provides a reliable reference point for combination studies, dosing regimen optimization, and biomarker analysis in a proven in vivo system.

Resistance Mechanism Profiling Against Conventional CDK4/6 Inhibitors

The unique N-(pyridin-3-yl) proline scaffold and divergent binding conformation [1] make Cdk4/6-IN-7 an ideal probe to profile cancer cell lines with acquired resistance to palbociclib or ribociclib. Its distinct binding mode may circumvent gatekeeper mutations or compensatory pathway activation that limit the efficacy of existing clinical inhibitors.

Chemical Biology and Kinase Selectivity Fingerprinting

Due to its differentiated scaffold, Cdk4/6-IN-7 can be utilized as a reference compound in kinase selectivity panels to define the 'N-(pyridin-3-yl) proline' fingerprint. This information is critical for medicinal chemistry teams aiming to design next-generation CDK4/6 inhibitors with improved selectivity profiles or for core facilities offering kinase profiling services.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk4/6-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.